molecular formula C6H10O3 B3420415 (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 187335-44-0

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3420415
CAS No.: 187335-44-0
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-CRCLSJGQSA-N
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Description

(1R,2R)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a methoxymethyl substituent in a trans-configuration. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and organic synthesis. The methoxymethyl group introduces both steric and electronic effects, influencing solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFQILMFUCKDT-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187335-44-0, 2137069-35-1
Record name rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
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Record name (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the methoxymethyl and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce methanol or formaldehyde.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for the formation of various derivatives through chemical reactions such as nucleophilic substitutions and cycloadditions. The methoxymethyl group enhances its reactivity and solubility, making it suitable for diverse synthetic pathways.

Applications in Synthesis:

  • Synthesis of Pharmaceuticals: It is used in the development of new drug candidates by modifying its structure to enhance biological activity.
  • Specialty Chemicals: Employed in producing agrochemicals and fine chemicals due to its unique functional groups.

The biological activities of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid have been studied extensively, revealing several potential therapeutic applications.

Mechanisms of Action:

  • Enzyme Inhibition: The compound has shown the ability to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is significant for fatty acid metabolism.
  • Receptor Modulation: It may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and potentially offering therapeutic effects for neuropsychiatric disorders.
  • Antimicrobial Properties: Exhibits notable antibacterial activity against various strains, suggesting potential as a new class of antibiotics.

GPR88 Agonists

Research has identified this compound as a selective agonist for GPR88, a receptor implicated in neuropsychiatric disorders. In vitro studies demonstrated its ability to activate GPR88 with an EC50 value indicating potent activity.

Antitumor Activity

In a study evaluating the antitumor potential of cyclopropane derivatives, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A series of tests against bacterial strains revealed that this compound possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundCyclopropane structure with methoxymethyl groupEnhanced reactivity and solubility
(1S,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acidCyclopropane structure with hydroxymethyl groupDifferent reactivity profile
Cyclopropanecarboxylic acidLacks methoxymethyl substitutionLess versatile in chemical reactions

Mechanism of Action

The mechanism by which (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:

Compound Name Substituent Key Properties/Activities References
This compound Methoxymethyl (ether) Enhanced solubility due to polar ether group; potential anti-inflammatory activity (inferred from similar compounds)
(1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid 2-Methoxyphenyl (aromatic) Increased lipophilicity; potential for π-π interactions in receptor binding
(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid 3,4-Dichlorophenyl (halogenated) Higher acidity (electron-withdrawing Cl); sodium channel inhibition
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl (halogenated) Predicted pKa = 4.56; moderate lipophilicity
trans-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Difluoromethyl (halogenated) Electron-withdrawing CF2 group; altered metabolic stability
(1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid Bromoalkenyl (unsaturated) Anti-inflammatory activity (43.01% NO inhibition in RAW264.7 cells)

Key Observations :

  • Methoxymethyl vs. Aromatic Substituents : The methoxymethyl group improves water solubility compared to aromatic substituents (e.g., 2-methoxyphenyl), which are more lipophilic and prone to hydrophobic interactions .
  • Halogenated Derivatives : Fluorine and chlorine substituents increase acidity (lower pKa) and enhance binding to targets like voltage-gated sodium channels .
  • Bioactivity : Bromoalkenyl-substituted analogs exhibit significant anti-inflammatory effects, suggesting that unsaturated substituents may enhance bioactivity in certain contexts .

Stereochemical Considerations

The (1R,2R) configuration is critical for biological activity. For example:

  • In solanoeclepin B (a complex cyclopropane derivative), the (1R,2R) stereochemistry is essential for hatching factor activity in nematodes .
  • Enantiomers of 2-phenylcyclopropane-1-carboxylic acid show divergent pharmacological profiles; only the (1R,2R)-enantiomer activates GPR130, a receptor implicated in neuroprotection .

Biological Activity

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways through interactions with specific molecular targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, resulting in the formation of reactive intermediates that can engage with biological molecules. This interaction can lead to modulation of key biochemical pathways, potentially affecting processes such as inflammation and cancer cell proliferation.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : It has been studied for its role as an inhibitor of ethylene biosynthesis in plants, indicating its versatility and potential applications beyond human health .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • In Vitro Antiproliferative Studies : Research involving various cancer cell lines (e.g., HeLa and CEM cells) revealed that this compound exhibits significant antiproliferative effects, with IC50 values indicating potent activity against these cells .
  • Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target enzymes involved in inflammatory processes. The binding affinity was assessed through molecular docking simulations, revealing favorable interactions with active sites of relevant enzymes .
  • Comparison with Structural Analogues : Comparative studies with structurally similar compounds have illustrated that the presence of the methoxymethyl group enhances solubility and bioactivity. For instance, derivatives lacking this group showed diminished biological activity .

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReference
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerSignificant growth inhibition in cancer cell lines
Enzyme InhibitionEffective inhibitor of ethylene biosynthesis

Table 2: Molecular Docking Results

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
This compound-6.55.9385 × 10^4
(1S,2S)-analog-6.02.540 × 10^4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

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